3-Chloro Substituent as a Derivatization Handle
Methyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate contains a chlorine atom at the 3-position, which serves as a crucial leaving group for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, enabling selective C-3 functionalization . In contrast, the non-chlorinated analog, Methyl imidazo[1,2-a]pyridine-6-carboxylate (CAS 136117-69-6), lacks this synthetic handle, requiring more complex, less selective, or lower-yielding methods for C-3 derivatization . This provides a distinct advantage in parallel synthesis and library generation.
| Evidence Dimension | Synthetic utility at C-3 position |
|---|---|
| Target Compound Data | 3-chloro substituent present (MW: 210.62 g/mol) |
| Comparator Or Baseline | Methyl imidazo[1,2-a]pyridine-6-carboxylate (CAS 136117-69-6): 3-position is unsubstituted (MW: 176.17 g/mol) |
| Quantified Difference | Presence of a chlorine atom enables direct SNAr and cross-coupling reactions; the unsubstituted analog does not have this specific reactivity. |
| Conditions | Standard organic synthesis; cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig) . |
Why This Matters
This chlorine atom is a key differentiator for medicinal chemists, enabling rapid, selective derivatization of the scaffold at the 3-position for SAR studies.
